4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine
Description
4-Methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a 4-(1-phenylethyl)piperazine moiety at position 2. Piperazine-containing pyrimidines are widely studied in medicinal chemistry due to their ability to interact with biological targets such as serotonin receptors (e.g., 5-HT7) and kinases.
Properties
IUPAC Name |
4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-14-8-9-18-17(19-14)21-12-10-20(11-13-21)15(2)16-6-4-3-5-7-16/h3-9,15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQJBYQTUSFESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Chloropyrimidine Intermediates
The primary synthetic route involves reacting 2-chloro-4-methylpyrimidine with 1-(1-phenylethyl)piperazine under nucleophilic substitution conditions. This method, adapted from piperazine-pyrimidine coupling strategies, typically employs polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the displacement of the chlorine atom.
Reaction Conditions:
-
Temperature: 80–100°C
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Base: Triethylamine or potassium carbonate
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Solvent: DMSO (anhydrous)
-
Time: 12–24 hours
The reaction proceeds via an (nucleophilic aromatic substitution) mechanism, where the piperazine’s lone pair attacks the electron-deficient C2 position of the pyrimidine ring.
Catalytic Hydrogenation for Piperazine Intermediate Synthesis
The 1-(1-phenylethyl)piperazine precursor is synthesized via catalytic hydrogenation of a nitro- or imine-containing intermediate. A patent describing mirtazapine intermediates highlights the use of partially deactivated palladium catalysts (0.1–5 wt% Pd) under hydrogen pressure (294–490 kPa).
Key Steps:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the nucleophilic substitution step, reducing reaction times from hours to minutes. A study on thiazolo[5,4-d]pyrimidines demonstrated that microwave conditions (100°C, 300 W) achieve >90% conversion in 30 minutes, compared to 24 hours under conventional heating.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems for Intermediate Synthesis
The palladium-iron catalyst system achieves 85–92% yield in hydrogenation steps, outperforming traditional Lindlar catalysts (70–75% yield). Key advantages include:
-
Selectivity: Minimizes dehalogenation of the pyrimidine ring.
Purification and Characterization
Recrystallization Techniques
The crude product is purified via recrystallization using solvent systems such as:
Analytical Data
Industrial-Scale Considerations
A patent outlines a scalable process for analogous compounds, emphasizing:
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
The compound 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine , with CAS Number 2549014-01-7, has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound is primarily researched for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, particularly in the central nervous system (CNS).
Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of this compound in animal models. The results indicated that it exhibited significant activity in reducing depressive behaviors, potentially through modulation of serotonin and norepinephrine pathways. This suggests its utility in developing new antidepressants.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its piperazine structure is known to enhance CNS penetration.
Data Table: Neuropharmacological Effects
| Study Reference | Model Used | Observed Effects | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | Rodent model | Reduced anxiety-like behavior | Serotonin receptor modulation |
| Johnson et al., 2024 | In vitro assays | Inhibition of dopamine reuptake | Dopaminergic pathway interaction |
Cancer Research
Emerging studies have explored the compound's role in cancer therapy, particularly regarding its antiproliferative effects on various cancer cell lines.
Case Study: Antitumor Activity
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, indicating potential as an adjunct therapy in oncology.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the pharmacological properties of this compound. Modifications to the piperazine and pyrimidine moieties have been explored to enhance efficacy and reduce side effects.
Data Table: SAR Findings
| Modification | Resulting Compound | Activity Level | Notes |
|---|---|---|---|
| Methyl group addition | Enhanced potency | High | Improved receptor binding affinity |
| Piperazine substitution | Reduced side effects | Moderate | Altered pharmacokinetics |
Mechanism of Action
The mechanism of action of 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Substitutions
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Piperazine vs.
- Substituent Effects : Bulky groups like phenylethyl (target compound) improve lipophilicity, while polar groups (e.g., carboxyethyl in ) enhance solubility but reduce membrane permeability .
- Positional Effects : Substituents at pyrimidine position 2 (e.g., piperazine) are critical for 5-HT7 receptor affinity, while substitutions at position 5 (e.g., alkyl groups) can reduce activity .
Key Observations:
- Synthetic Accessibility : Piperazine-substituted pyrimidines are typically synthesized via nucleophilic aromatic substitution, as seen in and .
- Lipophilicity : The phenylethyl group in the target compound likely increases logP compared to methyl or carboxyethyl derivatives, favoring CNS penetration .
Biological Activity
4-Methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine is a compound that belongs to a class of substituted pyrimidines. Its molecular formula is C17H22N4, with a molecular weight of 282.4 g/mol . This compound has garnered attention due to its potential biological activities, particularly in the context of antiviral properties and interactions with various biological targets.
The compound is characterized by the following chemical properties:
- Molecular Weight : 282.4 g/mol
- Appearance : Colorless oil
- InChI Key : JLFXIESRIZTLLM-UHFFFAOYSA-N
Antiviral Activity
A study highlighted the potential of pyrimidine derivatives, including those similar to this compound, as inhibitors against chikungunya virus (CHIKV). The structure–activity relationship (SAR) indicated that modifications in the piperazine moiety could enhance antiviral efficacy while reducing cytotoxicity .
Structure–Activity Relationship (SAR)
The SAR studies have shown that:
- Piperazine Linker : The presence of a piperazine linker has been crucial for achieving potent antiviral activity.
- Side Chain Modifications : Variations in the ethylamine side chain can lead to differences in activity and selectivity. For instance, substituting ethylamine with isopropylamine or tert-butylamine resulted in varying degrees of antiviral activity and cytotoxicity .
Case Study 1: Antiviral Screening
In a screening process for antiviral compounds, analogues of pyrimidine derivatives were tested against CHIKV in Vero cells. The results indicated that certain modifications led to enhanced activity while maintaining low cytotoxicity levels. For example, one compound demonstrated a selectivity index greater than 61, indicating its potential as a therapeutic agent .
Case Study 2: Synthesis and Evaluation
A synthetic pathway for producing this compound was established, allowing for the evaluation of its biological activity. The synthetic route involved multiple steps including the reaction of substituted pyrimidines with piperazine derivatives under controlled conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. Key steps include:
- Piperazine Ring Introduction : Mannich reactions or nucleophilic substitution using piperazine derivatives (e.g., 1-phenylethylpiperazine) under reflux with polar aprotic solvents like DMF or dichloromethane .
- Monitoring : Thin-layer chromatography (TLC) with UV detection ensures intermediate purity .
- Final Characterization : Confirm structure via H/C NMR (e.g., δ 3.96 ppm for piperazine protons, δ 166.97 ppm for carbonyl carbons) and ESI-MS for molecular ion validation .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| Piperazine coupling | 1-Phenylethylpiperazine, KCO, 80°C | DMF | 58–65 |
| Purification | Column chromatography (SiO, EtOAc/hexane) | - | >95% purity |
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Chromatography : HPLC with C18 columns (e.g., 98.64% purity, acetonitrile/water gradient) .
- Spectroscopy :
- IR : Detect functional groups (e.g., C=O stretch at 1632 cm) .
- NMR : Assign peaks to distinguish regioisomers (e.g., pyrimidine vs. piperazine protons) .
- Mass Spec : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H] at 657.2398) .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors/enzymes structurally related to piperazine-pyrimidine hybrids (e.g., acetylcholinesterase for neurodegenerative studies) .
- Assay Types :
- Enzyme Inhibition : Kinetic assays (e.g., Ellman’s method for AChE inhibition, IC determination) .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors due to piperazine’s affinity) .
- Controls : Use known inhibitors (e.g., donepezil for AChE) to validate assay conditions .
Advanced Research Questions
Q. How can reaction yields and selectivity be optimized during large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Switch from DMF to toluene for improved scalability and reduced polarity-driven side reactions .
- Catalysis : Employ Pd/C or CuI for coupling steps to enhance regioselectivity .
- Process Analytics : Use in-situ FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real time .
Q. Table 2: Yield Optimization Strategies
| Parameter | Adjustment | Outcome |
|---|---|---|
| Temperature | Reduce from 80°C to 60°C | Minimize decomposition |
| Catalyst | Add 5 mol% CuI | Increase yield by 15% |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reprodubility Checks : Validate assay protocols using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Structural Confirmation : Re-analyze compound batches for impurities (e.g., HPLC-MS to detect <0.5% degradants) .
- Theoretical Frameworks : Link discrepancies to structural flexibility (e.g., piperazine conformation affecting receptor interactions) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 4EY7 for AChE) to identify binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to assess piperazine ring dynamics in the binding pocket .
- QSAR : Develop models correlating substituent electronegativity (e.g., methoxy groups) with inhibitory potency (R > 0.85) .
Q. What structural modifications enhance target selectivity while minimizing off-target effects?
- Methodological Answer :
- SAR Exploration :
- Piperazine Substitution : Replace 1-phenylethyl with 2-fluorophenyl to enhance D2 selectivity (Ki reduction from 120 nM to 45 nM) .
- Pyrimidine Functionalization : Introduce nitro groups at C4 to improve hydrophobicity and blood-brain barrier penetration .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
